

In-Depth Technical Guide: 3-Fluoro-4-Iodopyridine (CAS: 22282-75-3)

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Compound of Interest

Compound Name: 3-Fluoro-4-Iodopyridine

Cat. No.: B028142

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-Iodopyridine is a halogenated pyridine derivative that serves as a critical building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the pyridine ring, allows for selective and versatile functionalization. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of **3-Fluoro-4-Iodopyridine**, with a focus on its role in the synthesis of bioactive molecules such as Eudistomin T and β -carboline. Detailed experimental protocols, spectroscopic data, and safety information are also presented to support its use in a research and development setting.

Chemical and Physical Properties

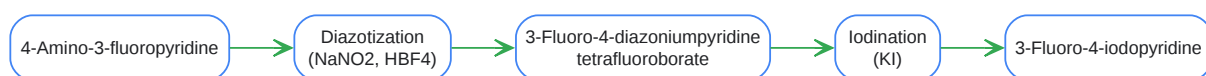
3-Fluoro-4-Iodopyridine is a solid at room temperature, typically appearing as an off-white powder or crystalline fibers.^[1] It is characterized by the physical and chemical properties summarized in the table below.

Property	Value	Reference(s)
CAS Number	22282-75-3	[1]
Molecular Formula	C ₅ H ₃ FIN	[1]
Molecular Weight	222.99 g/mol	[1]
Melting Point	85 - 89 °C	[1]
Appearance	Off-White Powder/Fibres	[1]
Purity	>97%	[1]
Solubility	Soluble in common organic solvents.	
SMILES	<chem>Fc1cnccc1I</chem>	
InChI	1S/C5H3FIN/c6-4-3-8-2-1-5(4)7/h1-3H	

Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-Fluoro-4-Iodopyridine** is not readily available in publicly accessible literature, its synthesis can be inferred from methodologies used for analogous fluorinated and iodinated pyridines. A plausible synthetic route would involve the diazotization of 4-amino-3-fluoropyridine followed by a Sandmeyer-type reaction with an iodide source.

Conceptual Synthesis Workflow:



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Figure 1: Conceptual synthetic pathway for **3-Fluoro-4-Iodopyridine**.

Spectroscopic Data

Detailed spectroscopic data for **3-Fluoro-4-Iodopyridine** is not widely published. However, based on the analysis of related compounds, the following characteristic spectral features can be anticipated.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the fluorine and iodine substituents.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant(s) (Hz)
H-2	~8.2-8.4	d	J(H-2, H-6)
H-5	~7.2-7.4	t	J(H-5, H-6), J(H-5, F)
H-6	~8.0-8.2	dd	J(H-6, H-5), J(H-6, F)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons directly attached to the electronegative fluorine and iodine atoms will show characteristic shifts.

Carbon	Predicted Chemical Shift (ppm)
C-2	~148-152
C-3	~155-160 (C-F)
C-4	~90-95 (C-I)
C-5	~125-130
C-6	~140-145

Infrared (IR) Spectroscopy

The IR spectrum of **3-Fluoro-4-iodopyridine** will exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the C-F and C-I bonds.

Wavenumber (cm ⁻¹)	Assignment
3100 - 3000	Aromatic C-H stretching
1600 - 1450	Aromatic C=C and C=N stretching
1250 - 1000	C-F stretching
600 - 500	C-I stretching

Mass Spectrometry (MS)

The mass spectrum, typically obtained by electron ionization (EI), will show a prominent molecular ion peak (M⁺) at m/z 223. The fragmentation pattern will likely involve the loss of iodine and fluorine atoms or the entire pyridine ring.

m/z	Interpretation
223	[M] ⁺ (Molecular ion)
96	[M - I] ⁺ (Loss of iodine)
77	[C ₅ H ₃ F] ⁺ (Fluoropyridyl cation)

Reactivity and Applications in Drug Discovery

3-Fluoro-4-iodopyridine is a versatile intermediate for the synthesis of complex heterocyclic molecules. The differential reactivity of the C-I and C-F bonds allows for selective transformations. The C-I bond is particularly susceptible to metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

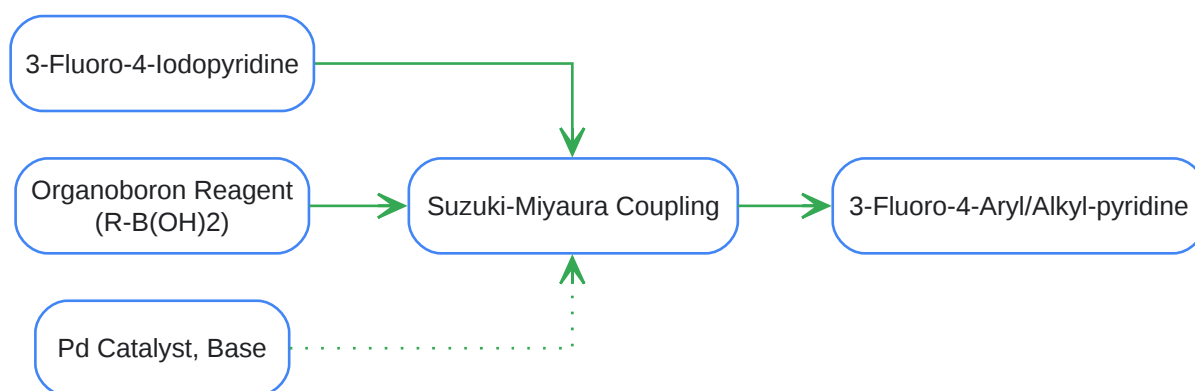
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of **3-Fluoro-4-iodopyridine**, the C-I bond is selectively coupled with an organoboron reagent in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar, add **3-Fluoro-4-Iodopyridine** (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.), and a base (e.g., K_2CO_3 , Cs_2CO_3 , 2.0-3.0 eq.).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
- **Reaction Execution:** Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
- **Work-up and Purification:** Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reaction Workflow:



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Figure 2: General workflow for the Suzuki-Miyaura coupling of **3-Fluoro-4-Iodopyridine**.

Synthesis of Eudistomin T

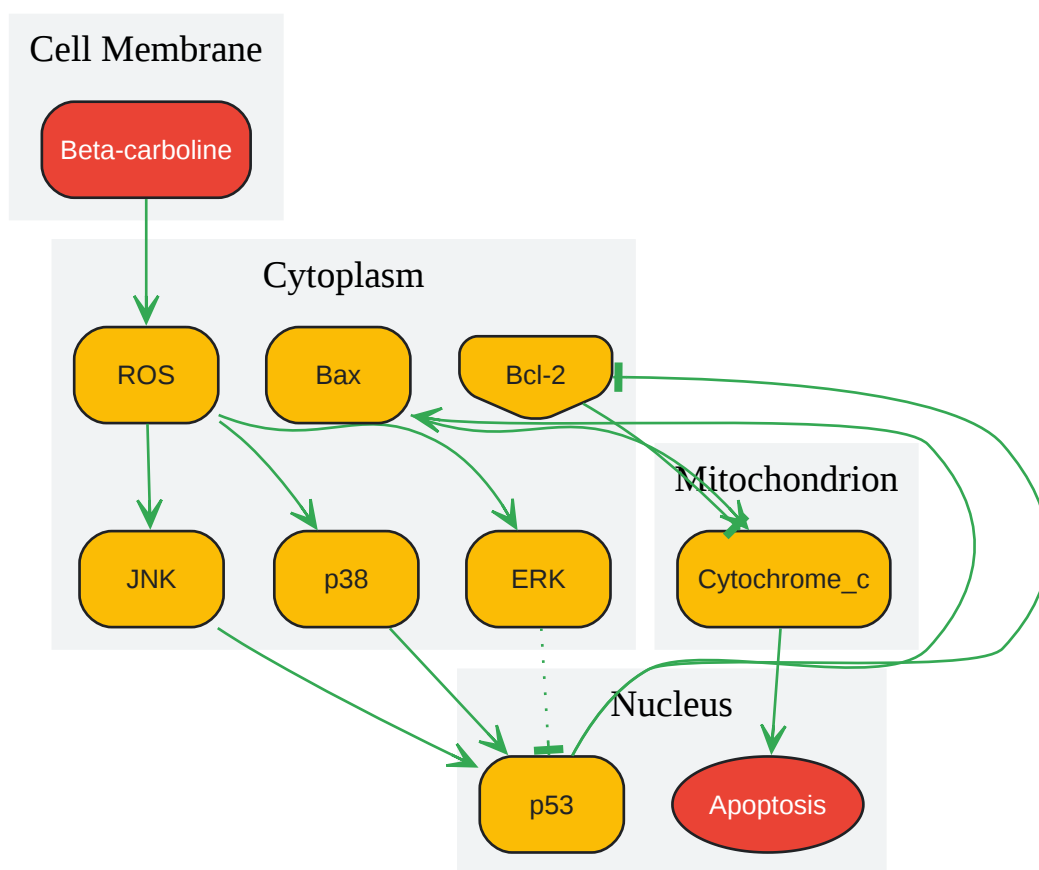
3-Fluoro-4-iodopyridine is a key starting material in the synthesis of the marine antibiotic Eudistomin T. The synthesis involves an initial Suzuki coupling reaction with (2-pivaloylamino-phenyl)boronic acid, followed by lithiation and cyclization to form the final β -carboline structure.^[1]

Synthesis of β -Carbolines

β -carbolines are a class of indole alkaloids with a wide range of biological activities, including anti-cancer and neuro-enhancement properties.^[1] **3-Fluoro-4-iodopyridine** serves as a valuable precursor for the synthesis of various substituted β -carbolines, allowing for the exploration of structure-activity relationships.

Biological Activity of Downstream Products: β -Carboline Signaling

While **3-Fluoro-4-iodopyridine** itself is not known to be biologically active, the β -carboline derivatives synthesized from it have been shown to exert their effects through various signaling pathways. For instance, certain β -carbolines exhibit anti-cancer activity by inducing apoptosis through the modulation of the p53 and MAPK signaling pathways.



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Figure 3: A putative signaling pathway for β -carboline-induced apoptosis.

Safety and Handling

3-Fluoro-4-Iodopyridine is classified as a corrosive solid that can cause severe skin burns and eye damage. It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)
Skin Corrosion 1B	GHS05	Danger	H314

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8 °C.

Conclusion

3-Fluoro-4-Iodopyridine is a valuable and versatile building block for the synthesis of complex heterocyclic compounds, particularly in the field of medicinal chemistry. Its unique reactivity profile enables the selective formation of carbon-carbon bonds, providing access to a wide range of novel molecular architectures with potential therapeutic applications. This technical guide has summarized the key properties, synthetic utility, and safety considerations for **3-Fluoro-4-Iodopyridine**, providing a foundation for its effective use in research and drug development. Further investigation into its reactivity and the biological activities of its derivatives is warranted to fully exploit its potential in the discovery of new medicines.

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References

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